Methyl Betulinate

Descripción

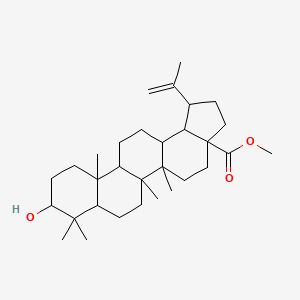

Betulinic acid methyl ester (BAME) is a semi-synthetic derivative of betulinic acid (BA), a pentacyclic triterpenoid naturally found in plants such as Saussurea lappa, Cornus walteri, and Eugenia florida. BAME is synthesized via esterification of BA’s carboxylic acid group at the C-28 position, a modification that enhances its lipophilicity and bioavailability . This structural alteration influences its pharmacological profile, including protein tyrosine phosphatase 1B (PTP1B) inhibition, anticancer, and antiparasitic activities .

Propiedades

IUPAC Name |

methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-25,32H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25+,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZIMRUZBOZIBC-JVRMVBBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2259-06-5 | |

| Record name | Methyl betulinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lup-20(29)-en-28-oic acid, 3-hydroxy-, methyl ester, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lup-20(29)-en-28-oic acid, 3-hydroxy-, methyl ester, (3β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Pathways to Betulinic Acid

Oxidation of Betulin to Betulinic Acid

Betulinic acid serves as the critical intermediate for synthesizing its methyl ester. The conversion of betulin to BA involves selective oxidation of the primary hydroxyl group at the C-28 position. Three primary methodologies dominate the literature:

Jones Oxidation

The classical Jones oxidation (CrO₃/H₂SO₄/acetone) remains a widely used method for converting betulin to betulinic acid. This two-step process first oxidizes betulin to betulonic acid (BoA) with 90% yield, followed by NaBH₄ reduction to yield BA (92% yield). Despite its efficiency, the use of toxic chromium-based reagents raises environmental and safety concerns.

TEMPO-Mediated Oxidation

A groundbreaking one-step method employs 4-acetamide-TEMPO as a catalyst with NaClO/NaClO₂ as co-oxidants. This approach achieves an 86% yield of BA under mild conditions (35°C), offering scalability and reduced environmental impact. A patented variation using hypervalent iodine reagents (e.g., diacetoxyiodobenzene, DIB) further enhances yield to 90% while eliminating heavy metals.

Solid-Supported Chromium Oxide

An alternative two-step method uses chromium oxide adsorbed on silica gel for selective oxidation of betulin to betulinal (64% yield), followed by KMnO₄ oxidation to BA (85% yield). While avoiding liquid-phase chromium, the moderate yield limits industrial applicability.

Table 1: Comparative Analysis of Betulinic Acid Synthesis Methods

| Method | Catalytic System | Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Jones Oxidation | CrO₃/H₂SO₄ | 2 | 90 → 92 | High stereoselectivity | Toxic reagents, environmental hazards |

| TEMPO-Mediated | 4-Acetamide-TEMPO/NaClO | 1 | 86 | Scalable, eco-friendly | Requires optimized pH control |

| Hypervalent Iodine | TEMPO/DIB | 1 | 90 | Mild conditions, high yield | Cost of iodine reagents |

| Solid-Supported CrO₃ | CrO₃/SiO₂, KMnO₄ | 2 | 64 → 85 | Avoids liquid Cr | Moderate overall yield |

Patented Innovations in BA Synthesis

Recent patents highlight advancements in BA production. For instance, CN102399255A discloses a two-step homogeneous oxidation using 2,2,6,6-tetramethylpiperidine, NaBr, and N-chlorophthalimide, achieving 47–51% yields after purification. WO2013038316A1 describes a single-step catalytic oxidation with TEMPO and DIB, eliminating protective groups and streamlining production.

Esterification of Betulinic Acid to Methyl Ester

Acid-Catalyzed Fischer Esterification

The methyl ester is typically synthesized via Fischer esterification, where BA reacts with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl). The reaction proceeds as follows:

$$

\text{Betulinic Acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Betulinic Acid Methyl Ester} + \text{H₂O}

$$

Optimal conditions involve refluxing at 60–80°C for 6–12 hours, yielding >85% product. Excess methanol drives the equilibrium toward ester formation.

Acyl Chloride Intermediate

An alternative approach converts BA to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol:

$$

\text{Betulinic Acid} + \text{SOCl₂} \rightarrow \text{Betulinoyl Chloride} + \text{HCl} + \text{SO₂}

$$

$$

\text{Betulinoyl Chloride} + \text{CH₃OH} \rightarrow \text{Betulinic Acid Methyl Ester} + \text{HCl}

$$

This method achieves near-quantitative yields but requires stringent moisture control.

Table 2: Esterification Methods for Betulinic Acid Methyl Ester

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄, CH₃OH | Reflux, 8 hr | 85 | 95 |

| Acyl Chloride Route | SOCl₂, CH₃OH | 0°C, 2 hr | 98 | 99 |

Purification and Characterization

Crude betulinic acid methyl ester is purified via recrystallization (methanol or ethanol) or column chromatography (silica gel, ethyl acetate/hexane). Purity is validated using HPLC and NMR spectroscopy. The methyl ester exhibits distinct $$ ^1\text{H} $$-NMR signals at δ 3.65 (s, 3H, COOCH₃) and δ 0.76–1.20 (multiplets, triterpene skeleton).

Biological Relevance and Applications

Betulinic acid methyl ester demonstrates potent anticancer activity, inhibiting melanoma (IC₅₀ = 4.9 μM) and cervical cancer cells (IC₅₀ = 80.17 μg/ml). Its mechanism involves mitochondrial apoptosis induction and Sp1 transcription factor degradation, suppressing angiogenesis. Comparative studies show enhanced cytotoxicity over BA, likely due to improved cell membrane permeability from esterification.

Análisis De Reacciones Químicas

Chemical Esterification

-

Direct Methylation : Reaction of betulinic acid with iodomethane (CH₃I) in dimethylformamide (DMF) using sodium hydride (NaH) as a base achieves selective methylation at the C-28 carboxyl group, yielding 38% over four steps .

-

Protective Group Strategies :

Functionalization and Conjugation

The C-3 and C-28 positions serve as primary sites for chemical modifications.

Click Chemistry

-

Triazole Conjugates :

Cisplatin Conjugates

-

Esterification of 3-O-acetylbetulinic acid with N,N’-(Boc)₂-1,3-diaminopropan-2-ol via EDCI/HOBt coupling yields platinum(II) complexes (64 ) with dual DNA intercalation and apoptosis induction .

Phosphonate Derivatives

-

Methylenephosphonate esters synthesized via in situ activation with SOCl₂ show:

Derivative Solubility (mg/mL) Cytotoxicity (IC₅₀, μM) Sodium salt 7a 4.8 12.3 (A2780) 8c 6.1 9.8 (HeLa)

Apoptosis Mechanisms

Spectroscopic Data

Optimization Challenges

-

Steric hindrance at C-28 limits phosphonate ester yields to 30% even with in situ activation .

-

Neural network models (MLP, RBF) reduce prediction errors to <5% for enzymatic esterification yields .

This systematic review underscores betulinic acid methyl ester’s versatility in anticancer drug design, though steric and solubility challenges necessitate innovative synthetic strategies.

Aplicaciones Científicas De Investigación

Anticancer Properties

Betulinic acid methyl ester exhibits potent anticancer activity across various cancer types. Research has demonstrated its effectiveness in:

- Inducing Apoptosis : In ovarian cancer cells (A2780), betulinic acid methyl ester has been shown to increase apoptotic markers such as cleaved caspases and Bax while decreasing Bcl-2 levels, indicating its role in promoting programmed cell death .

- Inhibiting Tumor Growth : Clinical studies indicate that betulinic acid and its derivatives can inhibit the proliferation of cancer cells, including leukemia, lymphoma, prostate, and lung cancers. The effective dosage ranges from 0.4 to 8.1 µg/ml for ovarian cancer .

- Synergistic Effects : A novel co-drug formulation combining betulinic acid methyl ester with dichloroacetate (DCA) showed enhanced tumoricidal activity against a broad spectrum of cancer cells. This approach utilizes the synergistic effects of both compounds to selectively target cancer cells while sparing normal cells .

Anti-HIV Activity

Betulinic acid methyl ester has also been investigated for its anti-HIV properties. Studies have indicated that derivatives of betulinic acid can inhibit HIV replication effectively, making them potential candidates for developing new antiviral therapies .

Antimalarial Effects

Recent findings suggest that betulinic acid methyl ester possesses antimalarial properties. It has been shown to exhibit significant activity against chloroquine-resistant Plasmodium falciparum, with IC50 values indicating effective suppression of parasitemia in infected mice models . This positions it as a promising candidate for further exploration in malaria treatment.

Metabolic Disorders

Betulinic acid methyl ester is being researched for its potential role in managing metabolic disorders such as type 2 diabetes mellitus. It has demonstrated the ability to modulate lipid metabolism by reducing lipogenesis and promoting lipolysis in adipose tissues, thereby influencing body weight and insulin sensitivity .

Chemical Functionalization and Derivative Development

The functionalization of betulinic acid methyl ester has led to the development of various derivatives with improved biological activities. Techniques such as esterification, alkylation, and hydroxylation have been employed to enhance its pharmacological profiles, particularly for antitumor and antimicrobial applications .

Case Studies and Research Insights

Mecanismo De Acción

El metil betulinato ejerce sus efectos a través de varios objetivos moleculares y vías. Induce la apoptosis en las células cancerosas al activar la vía intrínseca, lo que lleva a la muerte celular. Este proceso implica la liberación de citocromo c de las mitocondrias y la activación de las caspasas . Además, el metil betulinato interactúa con las membranas lipídicas, interrumpiendo su integridad y provocando la lisis celular en las células bacterianas .

Comparación Con Compuestos Similares

Betulinic Acid (BA)

Structural Difference : BA lacks the methyl ester group at C-28, retaining a free carboxylic acid.

Pharmacological Contrasts :

- PTP1B Inhibition : BA (IC₅₀: 0.7 µg/mL) exhibits slightly higher potency than BAME (IC₅₀: 0.9 µg/mL) in PTP1B inhibition, a target for diabetes and obesity .

- Antiplasmodial Activity : BA (IC₅₀: 9.89 µM) outperforms BAME (IC₅₀: 51.58 µM) against chloroquine-resistant Plasmodium falciparum .

- Cytotoxicity : Both compounds show moderate cytotoxicity against cancer cell lines, but BA derivatives modified at C-3 (e.g., acetate) exhibit enhanced activity compared to C-28 esters like BAME .

Betulinic Acid Acetate

Structural Difference : Acetylation occurs at the C-3 hydroxyl group instead of C-26.

Pharmacological Contrasts :

- Antiplasmodial Activity : Betulinic acid acetate (IC₅₀: 5.99 µM) is 8.6-fold more potent than BAME against P. falciparum .

- QSAR Predictions : Both BAME and betulinic acid acetate show similar predicted activity probabilities (~0.57) in silico, though experimental validation varies by target .

Key Insight : C-3 modifications often enhance bioactivity compared to C-28 derivatives, highlighting the importance of functional group positioning .

Lupeol

Structural Difference : Lupeol is a triterpene alcohol lacking both the carboxylic acid and ester groups of BAME.

Pharmacological Contrasts :

- Anticancer Activity : Lupeol (IC₅₀: >100 µM) is less cytotoxic than BAME (IC₅₀: 60.84–80.17 µg/mL) in assays against SK-LU-1 and other cancer lines .

- QSAR Predictions : Lupeol and BA share identical activity probabilities (0.56), but lupeol’s lack of polar groups limits its interaction with certain targets .

Key Insight : The carboxylate/ester moiety in BAME confers distinct electronic and steric properties critical for target engagement .

Betulonic Acid

Structural Difference : Betulonic acid features a ketone group at C-3, unlike BA or BAME.

Pharmacological Contrasts :

- Anticancer Potential: Betulonic acid derivatives often show superior cytotoxicity compared to BAME, as oxidation at C-3 enhances electrophilicity and reactivity .

Key Insight : Functionalization at C-3 (e.g., ketone or acetyl groups) generally yields more potent analogs than C-28 esters .

2-Cyano-Betulinic Acid Methyl Ester (CN-BA-Me)

Structural Difference: Incorporates a cyano group at C-2 and a ketone at C-3, in addition to the C-28 methyl ester. Pharmacological Contrasts:

- Cytotoxicity : CN-BA-Me is highly active against Panc-28 pancreatic and SW480 colon cancer cells, outperforming BAME in potency .

- Mechanism: The cyano group enhances electrophilicity, enabling covalent interactions with cellular targets .

Key Insight: Hybrid modifications (e.g., cyano + ester) synergistically improve pharmacological profiles .

Data Tables

Table 1. Comparative Bioactivity of BAME and Analogues

Table 2. Structural and Functional Group Impact

| Compound | Key Modification | Pharmacological Outcome |

|---|---|---|

| Betulinic acid | C-28 carboxylic acid | High PTP1B inhibition |

| Betulinic acid methyl ester | C-28 methyl ester | Improved lipophilicity |

| Betulinic acid acetate | C-3 acetate | Enhanced antiplasmodial activity |

| CN-BA-Me | C-2 cyano, C-3 ketone | Superior cytotoxicity |

Actividad Biológica

Betulinic acid methyl ester (BAME) is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid known for its diverse biological activities. This article explores the biological activity of BAME, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Betulinic Acid Methyl Ester

Betulinic acid (BA) has gained significant attention due to its anti-cancer, anti-inflammatory, and antiviral properties. The methyl ester form, BAME, is synthesized to enhance solubility and bioavailability, potentially leading to improved therapeutic efficacy.

2.1 Anticancer Activity

BAME exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that BAME can induce apoptosis and inhibit cell proliferation in a dose-dependent manner. Key findings include:

- Cytotoxicity : BAME demonstrated IC50 values ranging from 6.25 µg/ml against K562 leukemia cells to 1.3 µM against WI-38 fibroblast cells, indicating potent anti-cancer activity (Table 1) .

- Mechanism : BAME's anticancer effects are attributed to its ability to inhibit DNA topoisomerase II activity, which is crucial for DNA replication and transcription .

| Cell Line | IC50 Value (µg/ml) | Apoptosis Induction (%) |

|---|---|---|

| K562 | 6.25 | 35% at 25 µg/ml |

| WI-38 | 1.3 | Moderate |

| HepG2 | 21 | Moderate |

2.2 Anti-HIV Activity

BAME also shows promise as an anti-HIV agent. It inhibits HIV replication by targeting viral enzymes and cellular pathways involved in viral entry and replication .

2.3 Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are involved in the inflammatory response .

The mechanisms underlying the biological activities of BAME involve several pathways:

- Apoptosis Induction : BAME triggers apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.

- Inhibition of Enzymatic Activity : It acts as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and cancer progression .

- Modulation of Lipid Metabolism : BAME has been shown to reduce lipid accumulation in hepatocytes by activating the AMPK signaling pathway, suggesting potential benefits in metabolic disorders like type 2 diabetes .

4.1 In Vitro Studies

In vitro studies have demonstrated the effectiveness of BAME against various cancer cell lines:

- A study indicated that BAME effectively reduced cell viability in MCF7 breast cancer cells with significant apoptosis observed via TUNEL assay .

- Another investigation highlighted the selective cytotoxicity of BAME towards cancer cells while sparing normal cells, emphasizing its therapeutic potential .

4.2 In Vivo Studies

Animal studies have corroborated the findings from in vitro research:

- In a mouse model of cancer, administration of BAME resulted in significant tumor reduction compared to control groups, supporting its efficacy as an anticancer agent .

5. Conclusion

Betulinic acid methyl ester is a promising compound with multifaceted biological activities, particularly in oncology and metabolic health. Its ability to induce apoptosis, inhibit viral replication, and modulate inflammatory responses positions it as a candidate for further research and development into therapeutic applications.

Q & A

Basic Research Question

- Gas Chromatography (GC):

- High-Performance Thin-Layer Chromatography (HPTLC): Silica gel RP-18 plates separate FAMEs after derivatization with 1-chloromethyl-isatin .

How does the position of esterification impact the biological activity of betulinic acid derivatives?

Advanced Research Question

Esterification at C-28 (methyl ester) vs. C-3 (acetyl ester) alters bioavailability and target interaction:

- C-28 Methylation: Enhances lipophilicity, improving membrane permeability but reducing solubility.

- C-3 Acetylation: Blocks hydroxyl group interactions with enzymatic active sites, potentially shifting mechanism of action.

SAR studies show acetyl derivatives exhibit superior trypanocidal activity, while methyl esters may favor anti-inflammatory pathways .

What safety protocols are essential when handling betulinic acid methyl ester in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- First Aid:

- Skin contact: Wash with soap/water for 15 minutes.

- Eye exposure: Flush with water for 15 minutes.

- Ingestion: Do not induce vomiting; seek medical attention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.